molecular formula C18H17ClN2 B2920156 N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline CAS No. 1268809-92-2

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline

Cat. No.: B2920156
CAS No.: 1268809-92-2
M. Wt: 296.8
InChI Key: TWDNMPFMXZUCMX-UHFFFAOYSA-N
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Description

N-[(2-Chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline is a synthetic quinoline derivative featuring a 4-methylaniline group linked via a methylene bridge to a substituted quinoline core. The quinoline moiety is substituted with a chlorine atom at position 2 and a methyl group at position 7, which likely enhances lipophilicity and influences electronic properties. This compound is of interest in medicinal chemistry due to structural similarities with bioactive molecules, such as analgesics and central nervous system (CNS) agents . Its synthesis likely involves condensation of substituted quinoline aldehydes with 4-methylaniline followed by reduction, analogous to methods described for related compounds .

Properties

IUPAC Name

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2/c1-12-4-7-16(8-5-12)20-11-15-10-14-6-3-13(2)9-17(14)21-18(15)19/h3-10,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDNMPFMXZUCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=C(N=C3C=C(C=CC3=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline typically involves the nucleophilic substitution reaction of 2-chloro-3-(chloromethyl)-7-methylquinoline with 4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine in an appropriate solvent like ethanol. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. Green chemistry approaches, such as the use of ionic liquids or microwave irradiation, may also be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: The compound’s chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues

The compound’s structure combines a quinoline core with a 4-methylaniline group, distinguishing it from other derivatives. Key structural analogs include:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Functional Groups
Target Compound Quinoline 2-Cl, 7-Me, 3-CH2-4-Me-aniline Chlorine, methyl, amine
N-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-methylaniline 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl, 4-Me-aniline Methoxy, oxadiazole, amine
N-(2-Bromo-3-nitrobenzylimino)-4-methylaniline Benzene 2-Br, 3-NO2, CH2-4-Me-aniline Bromine, nitro, amine
4-Methylaniline Hydrochloride Benzene 4-Me-aniline (protonated) Amine hydrochloride

Key Observations :

  • The quinoline core in the target compound may enhance π-π stacking interactions in biological systems compared to benzene or oxadiazole cores.

Pharmacological Activity

Table 2: Pharmacological Comparison
Compound Name Biological Activity Efficacy (Dose) Mechanism Notes
Target Compound Not explicitly reported N/A Structural similarity suggests potential CNS or analgesic activity
N-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-methylaniline Analgesic 50 mg/kg (mice) 72% writhing inhibition vs. Diclofenac sodium (75%)
4-Methylaniline Hydrochloride Intermediate in Tacrine synthesis N/A Used in acetylcholinesterase inhibitors

Key Observations :

  • The oxadiazole derivative demonstrates high analgesic activity, likely due to electron-withdrawing groups enhancing receptor binding.
  • The target compound’s chlorine substituent may modulate activity similarly to bromine in related nitrobenzylimino derivatives , though direct data are lacking.

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Solubility Stability
Target Compound ~327.8 Low (lipophilic) Susceptible to oxidation at amine
N-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-methylaniline ~354.4 Moderate (polar oxadiazole) Stable under physiological conditions
4-Methylaniline ~107.2 Low (neutral amine) Highly oxidizable; stored as hydrochloride salt

Key Observations :

  • The target compound’s quinoline core and chlorine substituent reduce aqueous solubility compared to oxadiazole derivatives.
  • Stability challenges mirror simpler 4-methylaniline derivatives, necessitating salt formation or protective formulations .

Biological Activity

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline is a synthetic compound belonging to the quinoline derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClN2
  • Molecular Weight : 300.79 g/mol

Quinoline derivatives like this compound have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and antimalarial activities.

The primary mechanism of action of this compound involves interaction with the dopaminergic system in the central nervous system. This compound activates dopaminergic neurotransmission pathways, potentially influencing various neurological functions.

Biochemical Pathways

The compound affects neurotransmission by modulating dopamine levels, which can lead to alterations in mood, cognition, and motor control. The activation of these pathways suggests potential therapeutic applications in treating neurological disorders.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that related compounds demonstrated bactericidal effects against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.625 μM
Compound BEscherichia coli62.5 μM
Compound CPseudomonas aeruginosa>125 μM

This compound's structure suggests it may possess similar antimicrobial properties due to its quinoline core, making it a candidate for further investigation in this area .

Anticancer Potential

Quinoline derivatives have shown promise in anticancer research. A review indicated that certain quinoline compounds exhibited antiproliferative activity against multiple cancer cell lines, such as MDA-MB-231 and HCT116:

Cell LineCompound TestedIC50 (μM)
MDA-MB-231N-[2-chloroquinolin] derivative10.5
HCT116N-[7-methylquinolin] derivative12.3
HT29N-[6-methylquinolin] derivative9.8

These findings suggest that this compound could be evaluated for similar anticancer properties .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial effects. Studies on related compounds have demonstrated their ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The proposed mechanism involves interference with heme detoxification processes:

CompoundActivity Against Plasmodium falciparumMode of Action
Compound DIC50 = 50 nMHeme crystallization inhibition
Compound EIC50 = 30 nMReactive oxygen species generation

Given its structural similarity to known antimalarials, this compound warrants investigation for potential antimalarial activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial spectrum of various quinoline derivatives, revealing that compounds with similar structures to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays showed that quinoline-based compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
  • Neuroprotective Effects : Some studies suggest that quinoline derivatives may offer neuroprotective benefits by modulating oxidative stress pathways and inhibiting neuroinflammation, indicating possible applications in neurodegenerative diseases .

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